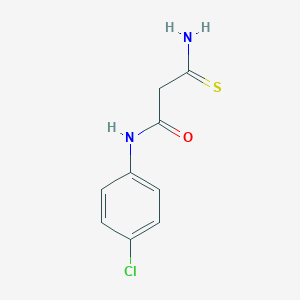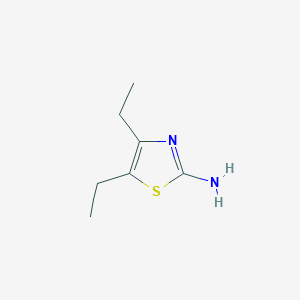
2-Thiazolamine, 4,5-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiazolamine, 4,5-diethyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of medicine, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 2-Thiazolamine, 4,5-diethyl- is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of various kinases and phosphatases, which play important roles in cellular signaling pathways.
Biochemical and Physiological Effects:
2-Thiazolamine, 4,5-diethyl- has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which make it a potential treatment option for various inflammatory disorders. It has also been found to have antioxidant properties, which can help protect cells from damage caused by oxidative stress. Additionally, it has been found to have anti-tumor properties, making it a potential treatment option for various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Thiazolamine, 4,5-diethyl- in lab experiments is its low toxicity. It has been found to have minimal side effects, making it a safe option for researchers to use. Additionally, it is relatively easy to synthesize and has a high yield, making it a cost-effective option for researchers.
One of the limitations of using 2-Thiazolamine, 4,5-diethyl- in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific cellular processes.
Orientations Futures
There are many potential future directions for research on 2-Thiazolamine, 4,5-diethyl-. One area of research could focus on identifying the specific cellular processes that are targeted by the compound. This could help researchers design experiments that are more targeted and effective.
Another area of research could focus on developing new methods for synthesizing the compound. This could help improve the yield and purity of the product, making it more cost-effective for researchers to use.
Finally, research could focus on identifying new applications for 2-Thiazolamine, 4,5-diethyl-. For example, it could be used in the development of new treatments for various inflammatory disorders or neurological disorders. It could also be used in the development of new cancer treatments.
Applications De Recherche Scientifique
2-Thiazolamine, 4,5-diethyl- has been used in a variety of scientific research applications. It has been found to have antimicrobial properties and has been used to study the effects of various microorganisms on human health. It has also been used in cancer research, where it has been found to have anti-proliferative effects on cancer cells. Additionally, it has been used in the study of neurological disorders, where it has been found to have neuroprotective effects.
Propriétés
| 105955-86-0 | |
Formule moléculaire |
C7H12N2S |
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
4,5-diethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-3-5-6(4-2)10-7(8)9-5/h3-4H2,1-2H3,(H2,8,9) |
Clé InChI |
JYHVHVQRSULLBJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)N)CC |
SMILES canonique |
CCC1=C(SC(=N1)N)CC |
Synonymes |
2-Thiazolamine, 4,5-diethyl- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
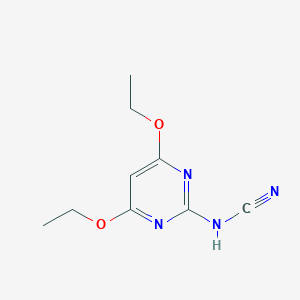

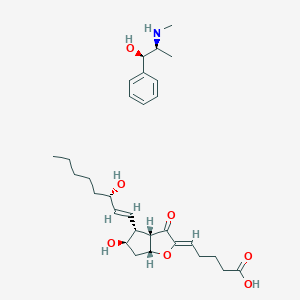
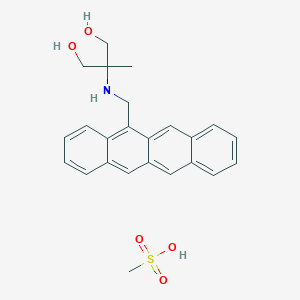

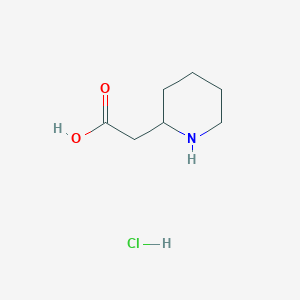
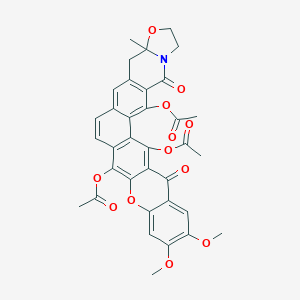

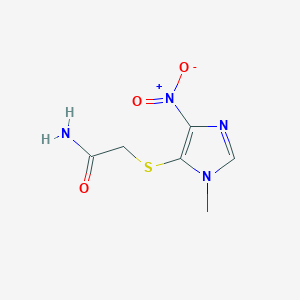


![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
